molecular formula C25H21Cl2N7O5S B10958244 2-{[4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

2-{[4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B10958244
M. Wt: 602.4 g/mol
InChI Key: DIRIZHXDHOIEPU-XKJRVUDJSA-N
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Description

2-({4-(2,4-DICHLOROPHENYL)-5-[(2-METHOXYANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, the introduction of the dichlorophenyl and methoxyaniline groups, and the final coupling with the hydrazide moiety. Common reagents used in these steps include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or antimicrobial agents. The presence of the dichlorophenyl group may enhance its binding affinity to certain biological targets.

Medicine

Medicinally, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The methoxyaniline moiety is known to interact with various biological pathways, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure may impart unique physical and chemical characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and dichlorophenyl group are key structural features that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and are known for their diverse biological activities.

    Dichlorophenyl compounds: These compounds are often studied for their antimicrobial and pesticidal properties.

    Methoxyaniline derivatives: These compounds are explored for their potential in drug development due to their ability to interact with various biological targets.

Uniqueness

What sets 2-({4-(2,4-DICHLOROPHENYL)-5-[(2-METHOXYANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both a triazole ring and a dichlorophenyl group in the same molecule is relatively rare and may offer unique advantages in various applications.

Properties

Molecular Formula

C25H21Cl2N7O5S

Molecular Weight

602.4 g/mol

IUPAC Name

2-[[4-(2,4-dichlorophenyl)-5-[(2-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H21Cl2N7O5S/c1-39-22-5-3-2-4-19(22)28-13-23-30-32-25(33(23)20-8-6-16(26)11-18(20)27)40-14-24(36)31-29-12-15-10-17(34(37)38)7-9-21(15)35/h2-12,28,35H,13-14H2,1H3,(H,31,36)/b29-12+

InChI Key

DIRIZHXDHOIEPU-XKJRVUDJSA-N

Isomeric SMILES

COC1=CC=CC=C1NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O

Canonical SMILES

COC1=CC=CC=C1NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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